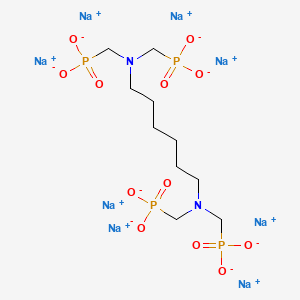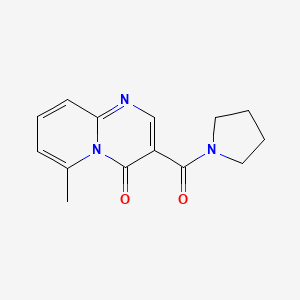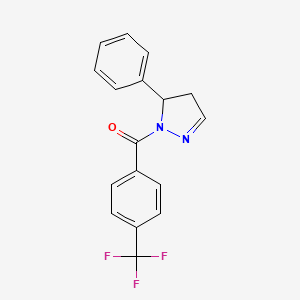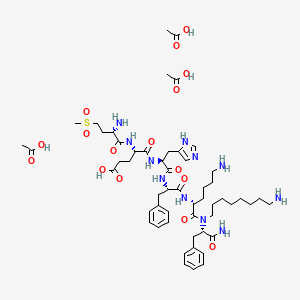
11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a dibenzo(b,e)thiepin core with a diethylaminoethylamino substituent and a phenyl group. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate typically involves multiple steps:
Formation of the Dibenzo(b,e)thiepin Core: The initial step involves the construction of the dibenzo(b,e)thiepin core through a series of cyclization reactions. This can be achieved using starting materials such as thiophenols and halogenated aromatic compounds under specific conditions.
Introduction of the Diethylaminoethylamino Group: The diethylaminoethylamino group is introduced through nucleophilic substitution reactions. This step often requires the use of reagents like diethylamine and ethylene oxide under controlled temperature and pressure conditions.
Addition of the Phenyl Group: The phenyl group is typically added via Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.
Formation of the Maleate Salt: The final step involves the conversion of the free base to its maleate salt form by reacting with maleic acid in an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the diethylaminoethylamino group, potentially converting them to secondary or primary amines.
Substitution: The aromatic rings in the dibenzo(b,e)thiepin core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled temperatures and solvent conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including those involved in neurotransmission and cellular signaling.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthones: Compounds like lucanthone and hycanthone share structural similarities with the dibenzo(b,e)thiepin core and exhibit similar biological activities.
Phenothiazines: These compounds also contain a tricyclic structure with sulfur and nitrogen atoms, making them comparable in terms of chemical reactivity and applications.
Uniqueness
11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its maleate salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
84964-47-6 |
|---|---|
Molekularformel |
C30H34N2O4S |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N',N'-diethyl-N-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H30N2S.C4H4O4/c1-3-28(4-2)19-18-27-26(22-13-6-5-7-14-22)23-15-9-8-12-21(23)20-29-25-17-11-10-16-24(25)26;5-3(6)1-2-4(7)8/h5-17,27H,3-4,18-20H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
DKKWQBYWNVMDRD-WLHGVMLRSA-N |
Isomerische SMILES |
CCN(CC)CCNC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN(CC)CCNC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


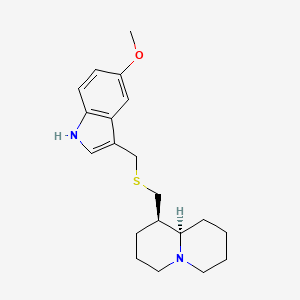
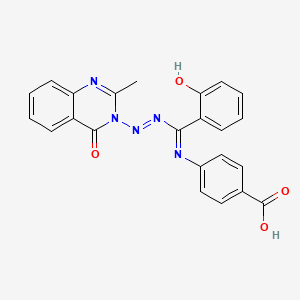
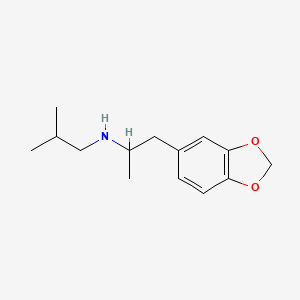

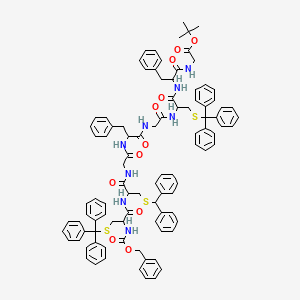
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
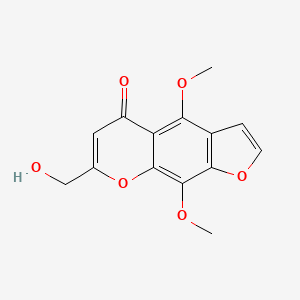
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
